molecular formula C18H21N7 B6459190 N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549028-20-6

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6459190
CAS No.: 2549028-20-6
M. Wt: 335.4 g/mol
InChI Key: XDSGACKGWLJRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a piperazine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate (Na2CO3) and potassium iodide (KI) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist at dopamine receptors, which is relevant for its potential antipsychotic effects. The pathways involved include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler compound with similar biological activities.

    Piperazine: A common scaffold in medicinal chemistry.

    Pyrimidine: Another heterocyclic compound with diverse applications.

Uniqueness

This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-ethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSGACKGWLJRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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